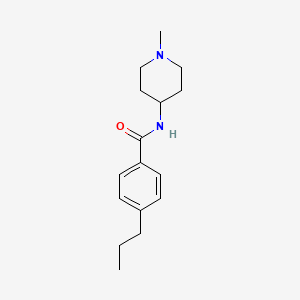![molecular formula C22H16Cl2N2O2 B4920782 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B4920782.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide, also known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO), a mitochondrial protein that is involved in a wide range of physiological processes. DPA-714 has been widely used in scientific research to study the role of TSPO in various diseases and conditions, including neurodegenerative disorders, cancer, and inflammation.
作用機序
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide binds to TSPO with high affinity and specificity, leading to the activation of various signaling pathways that are involved in cellular stress response and apoptosis. TSPO is also involved in the regulation of mitochondrial function, including the transport of cholesterol and other lipids across the mitochondrial membrane. By targeting TSPO with this compound, researchers can investigate the role of this protein in various physiological processes and diseases.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of inflammation, oxidative stress, and apoptosis. TSPO is also involved in the regulation of mitochondrial function, which is critical for cellular energy metabolism and survival. By targeting TSPO with this compound, researchers can investigate the effects of this protein on cellular function and physiology.
実験室実験の利点と制限
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide has several advantages for use in lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity in vivo. However, there are also some limitations to using this compound, including its cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the potential for off-target effects.
将来の方向性
There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide and TSPO, including the development of new TSPO ligands with improved potency and selectivity, the investigation of the role of TSPO in various diseases and conditions, and the development of new therapeutic strategies based on TSPO modulation. Other future directions include the development of new imaging techniques to visualize TSPO in vivo, the investigation of the role of TSPO in mitochondrial function and metabolism, and the exploration of the potential of TSPO as a target for cancer therapy.
合成法
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-1,3-benzoxazole with 2-methyl-5-nitrophenylacetic acid, followed by reduction and coupling with phenylacetyl chloride. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound with high purity and yield.
科学的研究の応用
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide has been extensively used in scientific research to study the role of TSPO in various diseases and conditions. TSPO is known to be upregulated in response to cellular stress, including inflammation, oxidative stress, and neurodegeneration. By targeting TSPO with this compound, researchers can investigate the underlying mechanisms of these diseases and develop new therapeutic strategies.
特性
IUPAC Name |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-13-7-8-15(22-26-19-12-16(23)11-17(24)21(19)28-22)10-18(13)25-20(27)9-14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJLRXIQLXOGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)
![4-[3-(benzyloxy)-4-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4920714.png)
![1-benzyl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920720.png)

![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)
![4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4920764.png)

![N-(1-phenylethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4920775.png)

![2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4920800.png)
